SB 235375

Vue d'ensemble

Description

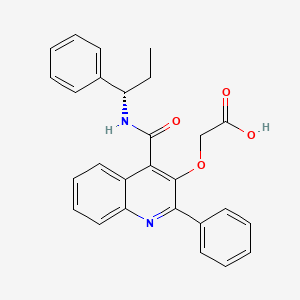

SB 235375: is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and various substituents that contribute to its distinct chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of SB 235375 typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a series of reactions, such as the Skraup synthesis or the Pfitzinger reaction, which involve the condensation of aniline derivatives with carbonyl compounds.

Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the quinoline derivative with an appropriate amine, such as alpha-ethylbenzylamine, under suitable conditions.

Carboxymethoxy Substitution: The carboxymethoxy group is introduced via esterification or etherification reactions, using reagents like chloroacetic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxymethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

Chemical Profile

- Chemical Name: (-)-(S)-N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide

- Molecular Formula: C₁₈H₁₈N₂O₃

- Molecular Weight: 306.35 g/mol

Respiratory Disorders

SB 235375 has been investigated for its potential to inhibit cough reflexes and airway hyper-reactivity. In preclinical studies, it demonstrated significant efficacy in reducing citric acid-induced cough in guinea pigs, suggesting its utility in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) where cough reflex modulation is beneficial .

Gastrointestinal Function

Research indicates that this compound plays a role in modulating gastrointestinal motility. It has been shown to inhibit tachykinin-induced contractions in the ileum and stomach, highlighting its potential as a therapeutic agent for gastrointestinal disorders characterized by dysmotility .

Pain Management

The compound has been evaluated for its effects on nociceptive signaling in colorectal models. Studies suggest that this compound can significantly reduce pain signals without affecting other noxious stimuli, indicating its potential as a non-opioid analgesic .

Case Studies and Research Findings

Clinical Implications

The pharmacokinetic profile of this compound suggests that it may be particularly useful in developing treatments for peripheral conditions due to its low CNS penetration. This characteristic allows for targeted action without central side effects, making it an attractive candidate for further clinical development.

Mécanisme D'action

The mechanism of action of SB 235375 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s catalytic activity. Alternatively, it may act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

N-(alpha-Ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide: Lacks the (-)-(S) configuration, which may affect its biological activity and binding affinity.

N-(alpha-Methylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

N-(alpha-Ethylbenzyl)-3-(hydroxymethoxy)-2-phenylquinoline-4-carboxamide: Substitutes the carboxymethoxy group with a hydroxymethoxy group, altering its reactivity and solubility.

Uniqueness: The uniqueness of SB 235375 lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets with high affinity makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

SB 235375 is a nonpeptide antagonist specifically targeting the neurokinin-3 (NK-3) receptor, which is part of the tachykinin family of neuropeptides. This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with tachykinin signaling, such as anxiety, depression, and pain disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

Affinity and Selectivity

This compound exhibits a high affinity for the human NK-3 receptor (hNK-3R), with a binding inhibition constant (Ki) of approximately 2.2 nM. Its selectivity is notable as it shows significantly lower affinity for other tachykinin receptors such as hNK-1 (Ki ~100,000 nM) and hNK-2 (Ki ~209 nM) receptors . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

The primary mechanism by which this compound exerts its effects is through competitive antagonism of neurokinin B (NKB)-induced signaling. In vitro studies demonstrated that this compound effectively inhibited NKB-induced calcium mobilization in HEK293 cells expressing hNK-3R with an IC50 value of around 81.9 nM . This antagonism leads to a reduction in the physiological responses typically mediated by NK-3 receptor activation.

Pharmacokinetics

Pharmacokinetic evaluations indicate that this compound is well absorbed when administered orally but has limited central nervous system penetration. In vivo studies in animal models have shown that intravenous administration leads to dose-dependent effects on miosis and other physiological responses .

Cough Reflex Inhibition

In preclinical studies, this compound was shown to inhibit citric acid-induced cough in guinea pigs at doses ranging from 10 to 30 mg/kg . This suggests a potential role in managing cough reflex hyperactivity, which can be beneficial in respiratory conditions.

Effects on Gastrointestinal Motility

This compound also demonstrated significant effects on gastrointestinal motility. It antagonized contractions induced by senktide (an NK-3R agonist) in isolated smooth muscle preparations from guinea pigs and rabbits, indicating its utility in modulating gastrointestinal disorders .

Pain Modulation

Research indicates that this compound may play a role in pain modulation through its action on NK-3 receptors. The compound has been implicated in reducing hyperalgesia in various animal models, suggesting potential applications in pain management therapies.

Efficacy in Anxiety Models

A study conducted by Potts et al. explored the effects of this compound on anxiety-like behaviors in rodent models. The findings revealed that administration of this compound resulted in a significant reduction of anxiety-like behaviors measured through elevated plus maze tests. This supports the hypothesis that NK-3 receptor antagonism may have anxiolytic effects .

Clinical Relevance

While most studies are preclinical, there is growing interest in translating these findings into clinical settings. The selective nature of this compound for NK-3 receptors positions it as a promising candidate for treating anxiety disorders without the side effects associated with broader-spectrum anxiolytics.

Summary Table of Biological Activities

| Activity | Model | Dose Range | Effect |

|---|---|---|---|

| Cough Reflex Inhibition | Guinea Pig | 10-30 mg/kg | Significant reduction |

| Gastrointestinal Motility | Isolated Smooth Muscle | Not specified | Antagonized contractions |

| Anxiety-Like Behavior Reduction | Rodent Models | Not specified | Reduced anxiety-like behaviors |

Propriétés

Numéro CAS |

179258-62-9 |

|---|---|

Formule moléculaire |

C20H26ClN3O5 |

Poids moléculaire |

423.9 g/mol |

Nom IUPAC |

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide;hydrochloride |

InChI |

InChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H |

Clé InChI |

QLUVAVFNMRXIIZ-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |

SMILES isomérique |

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |

SMILES canonique |

COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide SB 235375 SB-235375 SB235375 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.